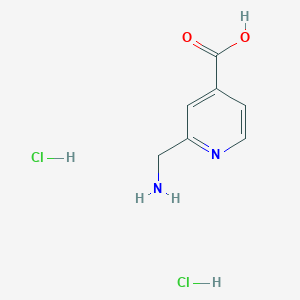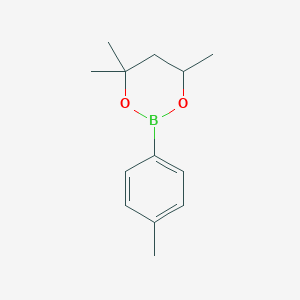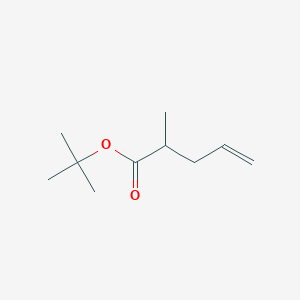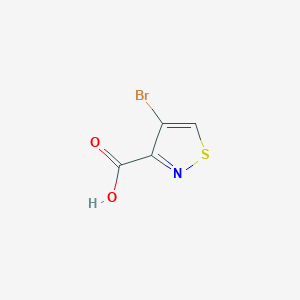
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1554561-26-0 . It has a molecular weight of 225.07 and its IUPAC name is 2-(aminomethyl)isonicotinic acid dihydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2.2ClH/c8-4-6-3-5(7(10)11)1-2-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H . This indicates the presence of a pyridine ring with an aminomethyl group at the 2nd position and a carboxylic acid group at the 4th position.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 225.07 .Applications De Recherche Scientifique
Antimicrobial Activities and DNA Interactions
Research has indicated that derivatives of pyridine-carboxylic acid show significant antimicrobial activities. These compounds have been found to be very active against both Gram-positive and Gram-negative bacteria. Their DNA interactions have also been analyzed through molecular docking simulations, suggesting potential applications in antimicrobial and genetic research (Tamer et al., 2018).
Electrochemical Reduction in Aqueous Solutions
Studies involving the electrochemical reduction of aminomethyl groups attached to pyridine rings have shown significant results. This research is crucial in understanding the electrochemical properties of these compounds, potentially contributing to advancements in electrochemical synthesis and analysis (Nonaka et al., 1981).
Design and Synthesis of DPP-4 Inhibitors
Research has been conducted on designing and synthesizing novel aminomethyl-pyridines as potential inhibitors of DPP-4, an enzyme involved in glucose metabolism. These studies contribute to the development of new therapeutic agents for conditions like diabetes (Kaczanowska et al., 2010).
Crystal Engineering and Supramolecular Chemistry
The study of pyridine-carboxylic acid derivatives in crystal engineering has revealed insights into the formation of supramolecular synthons. This research is valuable for the development of new materials and understanding the fundamental aspects of crystal formation and stability (Vishweshwar et al., 2002).
Reactivity with Metal Salts
Investigations into the reactivity of pyridine-carboxylic acid derivatives with metal salts have shown the formation of coordination polymers and metallomacrocycle structures. This research is important in the field of coordination chemistry and for the development of metal-organic frameworks (Ghosh et al., 2004).
Polymorphism in Solid-State Chemistry
The study of polymorphism in pyridine-carboxylic acid derivatives has implications in solid-state chemistry, particularly in understanding the behavior of molecules in different crystalline forms. This research can influence the development of pharmaceuticals and fine chemicals (Grossel et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(aminomethyl)pyridine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-6-3-5(7(10)11)1-2-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJOVGGQZMCLLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)
![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)
![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)



![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)
![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)

![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)
![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
